13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
This compound is a structurally complex heterocyclic molecule featuring a pentacyclic backbone fused with a phosphorus-oxygen (P-O) ring system. Key structural attributes include:
- A central λ⁵-phosphorus atom coordinated within a 12,14-dioxa-13λ5-phosphapentacyclo framework.
- Phenanthren-9-yl substituents at positions 10 and 16, contributing significant steric bulk and aromatic conjugation.
Properties
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-2,5-6,9-14,17-18,21-28H,3-4,7-8,15-16,19-20H2,(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJRQZVAIOFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C8=CC=CC=C86)O)C9=CC1=CC=CC=C1C1=CC=CC=C19 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: Substitution reactions can occur at the phenanthren-9-yl groups or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for exploration in biological systems, potentially serving as a probe or inhibitor in biochemical studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism by which 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Compound 1 : 13-Hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[...]oxide (PubChem entry, 2004)
- Substituents : Bulky 2,4,6-triisopropylphenyl groups instead of phenanthrenyl moieties.
- Electronic Effects: Reduced aromatic conjugation compared to phenanthrenyl groups, altering electronic properties of the phosphorus center.
- Applications : Likely investigated for catalytic or ligand-based roles due to tunable steric environments.
Polycyclic Hydrocarbon Derivatives
Compound 2 : 2,3,6,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (SDS, 2021)
- Structure : A steroid-derived polycyclic hydrocarbon with acetyloxy and ketone functional groups .
- Key Differences: Lacks heteroatoms: No phosphorus or oxygen within the ring system, reducing polarity and redox activity. Functionality: The acetate group enhances hydrophobicity, contrasting with the hydroxy-P-oxide group in the target compound.
- Hazard Profile : Classified as a laboratory chemical with irritant properties; handling requires PPE (gloves, goggles) .
Comparative Data Table
Research Implications
- Steric vs. Electronic Tuning : Phenanthrenyl groups in the target compound offer a balance between conjugation and steric bulk, whereas triisopropylphenyl analogs prioritize steric shielding .
- Functional Group Reactivity : The hydroxy-P=O motif in the target compound may enable proton-coupled electron transfer (PCET), a feature absent in purely hydrocarbon systems like Compound 2 .
Biological Activity
The compound 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule with significant potential in biological research and applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of phosphapentacyclic compounds characterized by their unique structural features:
- Molecular Formula : C₄₈H₃₇O₄P
- Molecular Weight : 708.78 g/mol
- CAS Number : 11693293
The intricate structure includes multiple phenanthrene units and a phosphorous atom integrated into a polycyclic framework, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The phenanthrene moieties are known for their antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Cell Signaling Modulation : The unique structural features allow for interaction with cell signaling pathways, which could modulate cellular responses to external stimuli.
Case Studies
- Cancer Research : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage in animal models of neurodegenerative diseases.
- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines in macrophage cultures.
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
